molecular formula C4H3F6N3O B14098521 N-[(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide

N-[(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide

Cat. No.: B14098521
M. Wt: 223.08 g/mol
InChI Key: ANQWQPHOLAKDED-UHFFFAOYSA-N
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Description

N-[(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide typically involves the reaction of trifluoroacetic anhydride with amines under controlled conditions. One common method includes the reaction of trifluoroacetaldehyde with ammonia or primary amines, followed by further reactions to introduce the trifluoroacetamide group .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various fluorinated derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

N-[(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound can form stable complexes with proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-amino-2,2,2-trifluoroethylidene)-2-imino-1,1,4,5,6,7-hexafluoroindan
  • 2-amino-1,1,4,5,6,7-hexafluoro-3-trifluoroacetylindene
  • 2-(2,2,2-trifluoroethylidene)-1,3-dicarbonyl compounds

Uniqueness

N-[(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide stands out due to its high stability and reactivity, attributed to the presence of multiple trifluoromethyl groups. This makes it particularly valuable in applications requiring robust and selective interactions, such as drug design and materials science .

Properties

IUPAC Name

N-[(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F6N3O/c5-3(6,7)1(11)12-13-2(14)4(8,9)10/h(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQWQPHOLAKDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NNC(=O)C(F)(F)F)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F6N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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